molecular formula C22H23N3O3S2 B2915287 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide CAS No. 361160-33-0

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2915287
CAS RN: 361160-33-0
M. Wt: 441.56
InChI Key: QPXVOWMEGWHAEI-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DEBN and has been synthesized using different methods.

Scientific Research Applications

Enzymatic Inhibition Applications

Compounds structurally related to 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide have been evaluated for their inhibitory activity against carbonic anhydrases. For instance, aromatic sulfonamides have shown nanomolar inhibitory concentrations against carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications targeting these enzymes (Supuran et al., 2013). This suggests the potential for the specified compound to serve in similar capacities, especially in the modulation of enzymatic activity for therapeutic purposes.

Antimicrobial Activity

Benzothiazole derivatives, closely related to the compound , have been synthesized and screened for antimicrobial activity. These compounds have exhibited significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains (Bhusari et al., 2008). This underscores the potential utility of 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide in developing new antimicrobial agents.

Photophysical and Fluorescent Sensor Applications

Benzothiazole and benzimidazole conjugated Schiff bases, related to the compound of interest, have been developed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity and selectivity towards these ions, indicating their application in detecting and quantifying metal ions in various environments (Suman et al., 2019). This demonstrates the compound's potential as a framework for designing fluorescent sensors.

Synthesis of Novel Heterocycles

The compound's structural framework has been utilized in the synthesis of novel heterocycles with potential biological and pharmacological activities. For example, synthesis efforts have yielded novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity (Padalkar & Gupta et al., 2014). This highlights the versatility of the compound's core structure in medicinal chemistry for generating new therapeutic agents.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXVOWMEGWHAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide

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